![molecular formula C26H21ClF3N5O2 B2528340 7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893789-76-9](/img/structure/B2528340.png)
7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H21ClF3N5O2 and its molecular weight is 527.93. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Selectivity and Potential Therapeutic Uses
Triazoloquinazoline derivatives have been identified for their high affinity and selectivity towards human adenosine receptors. For instance, modifications of the triazoloquinazoline structure have led to derivatives with significant selectivity for the human A3 adenosine receptor, suggesting potential for therapeutic applications in diseases where adenosine receptor activity is implicated, such as inflammatory and cardiovascular diseases (Y. C. Kim, X. Ji, K. Jacobson, 1996).
Antimicrobial and Nematicidal Properties
Some triazoloquinazoline derivatives have shown antimicrobial and nematicidal properties, indicating potential for use in the development of new antimicrobial agents. A series of triazolo[4,3-c]quinazolinylthiazolidinones were found to exhibit significant antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungal strains, as well as nematicidal activity against certain nematodes (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).
Potential for Anticancer Activity
Triazoloquinazoline derivatives have also been explored for their anticancer potential. Specific derivatives have been tested against a range of human tumor cell lines, with some compounds demonstrating selective cytotoxicity towards particular cancer cells, suggesting a basis for further development as anticancer agents (N. Pokhodylo, O. Shyyka, N. Finiuk, R. Stoika, 2020).
Antihypertensive Effects
In addition to their potential as anticancer and antimicrobial agents, certain quinazoline derivatives have been investigated for their antihypertensive effects. This suggests possible applications in the treatment of hypertension, with some compounds showing comparable effects to established antihypertensive drugs without causing reflex tachycardia, indicating a favorable therapeutic profile (O. El-Sabbagh, M. Shabaan, H. Kadry, Ehab Saad Al‐Din, 2010).
properties
IUPAC Name |
7-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N5O2/c1-36-19-7-9-22(37-2)15(13-19)10-11-31-24-20-14-18(27)6-8-21(20)35-25(32-24)23(33-34-35)16-4-3-5-17(12-16)26(28,29)30/h3-9,12-14H,10-11H2,1-2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDOFLDYHZNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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